amine](/img/structure/B13303181.png)
[1-(4-Fluorophenyl)ethyl](propyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Fluorophenyl)ethylamine: is an organic compound with the molecular formula C11H16FN It is a derivative of phenethylamine, where the phenyl ring is substituted with a fluorine atom at the para position and the ethylamine chain is extended with a propyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)ethylamine typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 4-fluorophenylacetonitrile.
Reduction: The nitrile group is reduced to the corresponding amine using hydrogenation in the presence of a catalyst such as palladium on carbon (Pd/C).
Alkylation: The resulting amine is then alkylated with propyl bromide in the presence of a base such as potassium carbonate (K2CO3) to yield 1-(4-Fluorophenyl)ethylamine.
Industrial Production Methods: Industrial production methods for 1-(4-Fluorophenyl)ethylamine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 1-(4-Fluorophenyl)ethylamine can undergo oxidation reactions to form the corresponding imine or nitrile derivatives.
Reduction: The compound can be reduced to form the corresponding alkane derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products:
Oxidation: Formation of imine or nitrile derivatives.
Reduction: Formation of alkane derivatives.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: 1-(4-Fluorophenyl)ethylamine is used as a building block in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: The compound is used in biochemical studies to understand the interactions of fluorinated amines with biological systems.
Medicine:
Pharmaceutical Research: It is investigated for its potential use in the development of new pharmaceuticals, particularly those targeting the central nervous system.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as fluorinated polymers.
Wirkmechanismus
The mechanism of action of 1-(4-Fluorophenyl)ethylamine involves its interaction with various molecular targets and pathways. The fluorine atom in the phenyl ring enhances the compound’s lipophilicity, allowing it to easily cross cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Phenethylamine: The parent compound without the fluorine and propyl substitutions.
4-Fluorophenethylamine: Similar structure but lacks the propyl group.
N-Propylphenethylamine: Similar structure but lacks the fluorine substitution.
Uniqueness:
Fluorine Substitution: The presence of the fluorine atom at the para position of the phenyl ring imparts unique electronic properties, enhancing the compound’s reactivity and stability.
Propyl Group: The addition of the propyl group increases the compound’s lipophilicity, improving its ability to interact with biological membranes and targets.
Eigenschaften
Molekularformel |
C11H16FN |
|---|---|
Molekulargewicht |
181.25 g/mol |
IUPAC-Name |
N-[1-(4-fluorophenyl)ethyl]propan-1-amine |
InChI |
InChI=1S/C11H16FN/c1-3-8-13-9(2)10-4-6-11(12)7-5-10/h4-7,9,13H,3,8H2,1-2H3 |
InChI-Schlüssel |
ARLKPYRUMJJANB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNC(C)C1=CC=C(C=C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(Ethylamino)methyl]benzamide](/img/structure/B13303104.png)
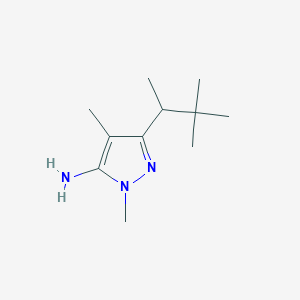
![8-Phenyl-3-azabicyclo[4.2.0]octane](/img/structure/B13303117.png)
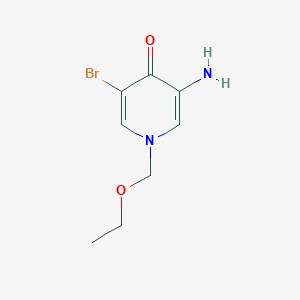
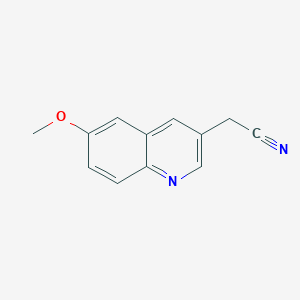

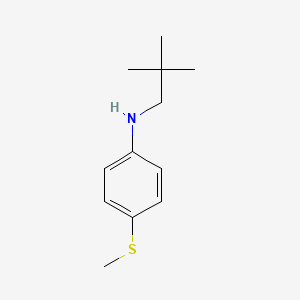
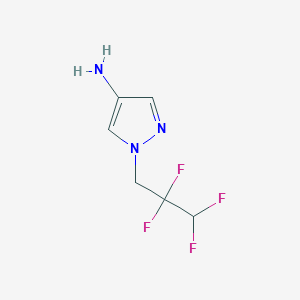
![4H,5H,6H,7H-Thieno[3,2-c]pyridine-5-sulfonyl chloride](/img/structure/B13303179.png)

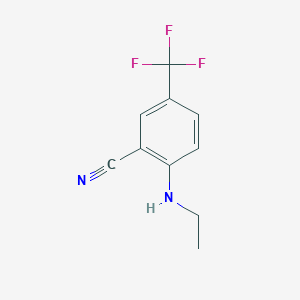
![3-Bromo-7-(propan-2-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B13303196.png)
amine](/img/structure/B13303201.png)
![1-[2-(4-Chlorophenoxy)ethyl]piperidin-4-amine](/img/structure/B13303206.png)
